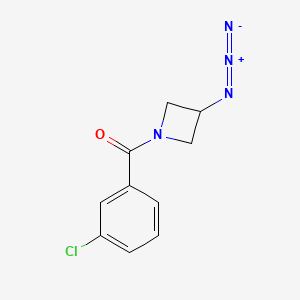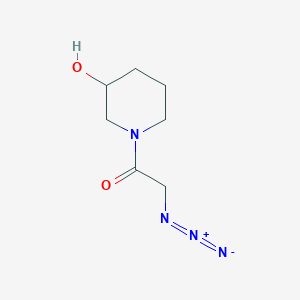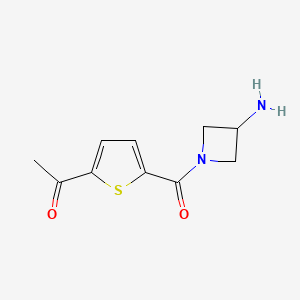
Ácido 5-Bromo-6-(dietilamino)nicotínico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
Ácido 5-Bromo-6-(dietilamino)nicotínico: es un derivado del ácido nicotínico, que se ha utilizado durante muchos años como coadyuvante para reducir los niveles altos de grasas en la sangre. Sin embargo, sus derivados, incluido el que nos ocupa, han demostrado una alta eficacia en el tratamiento de enfermedades como la neumonía y las enfermedades renales . Algunos derivados también han demostrado ser efectivos contra la enfermedad de Alzheimer, lo que destaca el potencial del This compound en la investigación y el desarrollo farmacéutico.
Eficacia antiinflamatoria y analgésica
Los derivados del ácido nicotínico, particularmente aquellos con un sustituyente bromoarilo, han demostrado propiedades antiinflamatorias y analgésicas significativas . Esto sugiere que el This compound podría sintetizarse y probarse para su posible uso en la creación de nuevas clases de fármacos antiinflamatorios y analgésicos.
Actividad antimicrobiana
La investigación indica que ciertos derivados del ácido nicotínico exhiben una actividad prometedora contra bacterias grampositivas . Dada la similitud estructural, el This compound podría explorarse por sus propiedades antimicrobianas, lo que podría conducir al desarrollo de nuevos antibióticos.
Estudios de acoplamiento molecular
Los derivados del ácido nicotínico se han sometido a estudios de acoplamiento molecular para comprender su interacción con varios objetivos biológicos . El This compound podría ser un candidato para tales estudios para predecir sus afinidades de unión y su potencial farmacológico.
Síntesis de acilhidrazonas
El ácido nicotínico se utiliza como compuesto de partida para la síntesis de acilhidrazonas, que luego se transforman en otros derivados con posibles aplicaciones terapéuticas . El papel del This compound en este proceso de síntesis podría ser fundamental en la creación de nuevos compuestos.
Estudios de citotoxicidad
Se ha encontrado que los derivados del ácido nicotínico con mejor rendimiento no exhiben citotoxicidad contra líneas celulares normales . Esto es crucial para el desarrollo de fármacos seguros, y el This compound podría evaluarse por su perfil citotóxico.
Prevención de enfermedades cardiovasculares
Los derivados del ácido nicotínico se han relacionado con la reducción de ataques cardíacos y enfermedades ateroscleróticas . La investigación sobre el This compound podría centrarse en sus posibles beneficios en la prevención y el tratamiento de enfermedades cardiovasculares.
Química verde y síntesis industrial
Explorar métodos ecológicos para producir derivados del ácido nicotínico con posibles aplicaciones industriales es un campo emergente . El This compound podría sintetizarse utilizando principios de química verde, contribuyendo a prácticas industriales sostenibles.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-(diethylamino)nicotinic acid is not fully understood. It is believed that 5-Bromo-6-(diethylamino)nicotinic acid binds to specific receptors in the body, which then triggers a cascade of biochemical and physiological responses. 5-Bromo-6-(diethylamino)nicotinic acid has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-6-(diethylamino)nicotinic acid are not fully understood. However, it has been shown to have a variety of effects on the body, including an increase in the release of dopamine and serotonin, an increase in the activity of the enzyme acetylcholinesterase, and an increase in the activity of nicotinic acetylcholine receptors. 5-Bromo-6-(diethylamino)nicotinic acid has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Bromo-6-(diethylamino)nicotinic acid in laboratory experiments include its high yield, its stability at room temperature, and its wide range of applications. The main limitation of 5-Bromo-6-(diethylamino)nicotinic acid is its lack of specificity, as it binds to multiple receptors in the body.
Direcciones Futuras
The future directions of 5-Bromo-6-(diethylamino)nicotinic acid research include further study of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to explore the potential of 5-Bromo-6-(diethylamino)nicotinic acid as an anti-inflammatory and antioxidant agent. Other potential future directions for 5-Bromo-6-(diethylamino)nicotinic acid research include the development of new synthesis methods and the exploration of new applications for 5-Bromo-6-(diethylamino)nicotinic acid in various fields, such as drug metabolism, gene expression, and signal transduction.
Propiedades
IUPAC Name |
5-bromo-6-(diethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-3-13(4-2)9-8(11)5-7(6-12-9)10(14)15/h5-6H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRMODWRCXOZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1489215.png)









